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molecular formula C9H19NO3S B8563258 (2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine

(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine

Cat. No. B8563258
M. Wt: 221.32 g/mol
InChI Key: XZRHDTPXXVAZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)S(=O)(=O)NC1CCCCC1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][CH:2]([CH3:3])[S:4](=[O:5])(=[O:6])[NH:7][CH:8]1[CH:9]([O:14][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[CH2:10][CH2:11][CH2:12][CH2:13]1.[CH3:22][CH2:23][OH:24]>>[CH3:1][CH:2]([CH3:3])[S:4](=[O:5])(=[O:6])[NH:7][CH:8]1[CH:9]([OH:14])[CH2:10][CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
CC(C)S(=O)(=O)NC1CCCCC1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)S(=O)(=O)NC1CCCCC1OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
CC(C)S(=O)(=O)NC1CCCCC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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